REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([OH:11])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[CH:5]=[O:6].IC.[C:14]([O-])([O-])=O.[K+].[K+].CCOCC>CN(C=O)C>[F:1][C:2]1[C:3]([O:11][CH3:14])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=O)C(=CC1)F)O
|
Name
|
|
Quantity
|
2.199 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=O)C(=CC1)F)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |